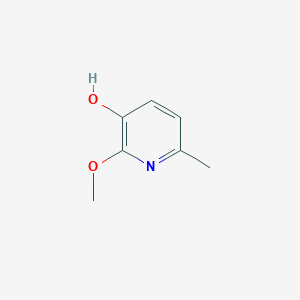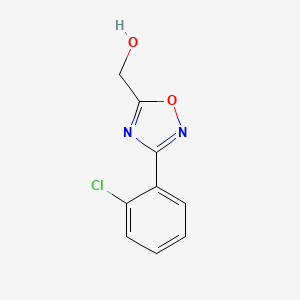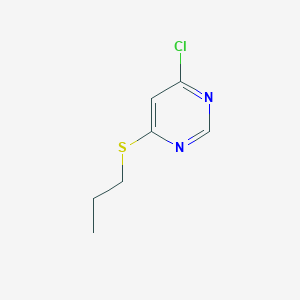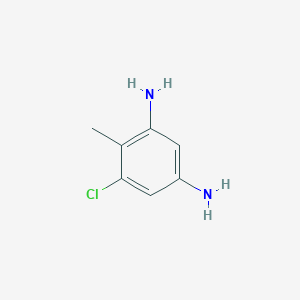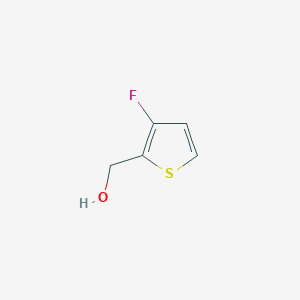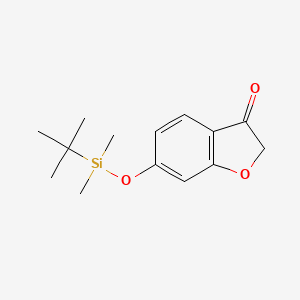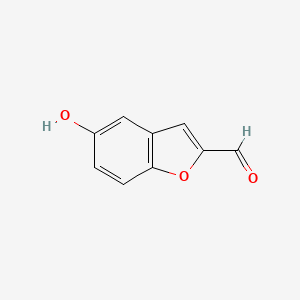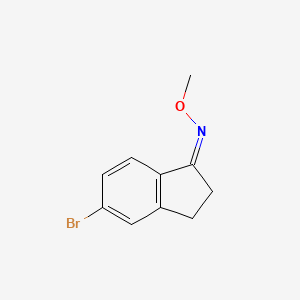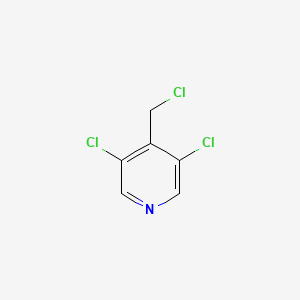
3,5-二氯-4-(氯甲基)吡啶
描述
“3,5-Dichloro-4-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H4Cl3N . It is a versatile building block in the preparation of various pyridine compounds .
Synthesis Analysis
The synthesis of “3,5-Dichloro-4-(chloromethyl)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-(chloromethyl)pyridine” is represented by the InChI code: 1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 .
Physical And Chemical Properties Analysis
“3,5-Dichloro-4-(chloromethyl)pyridine” is a white to light yellow solid . It has a molecular weight of 196.46 .
科学研究应用
有机合成和化学反应
3,5-二氯-4-(氯甲基)吡啶在有机合成中被使用,展示了它在复杂分子和反应中间体形成中的作用。它与吡啶衍生物在常温下反应,通过涉及两个连续S(N)2反应的机制形成亚甲基双吡啉二氯化物化合物,展示了它的反应性和在合成新化合物中的应用 (Rudine, Walter, & Wamser, 2010)。此外,它的衍生物参与了一些TCNQ复合物的电导率,暗示了在材料科学和电子学中的应用 (Bruce & Herson, 1967)。
催化和材料科学
在催化和材料科学领域,3,5-二氯-4-(氯甲基)吡啶的衍生物据报道可以有效地催化酮的转移氢化和醇的氧化。这在合成半夹心硫化物吡啶的铑(III)和铱(III)半夹心配合物中得到了证明,表明其在开发新催化剂和促进化学转化中的实用性 (Prakash, Singh, Mukherjee, & Singh, 2012)。
分子建模和药物设计
该化合物及其衍生物还在分子建模和药物设计中得到了探索,它们与其他分子的相互作用可以导致新的治疗剂的开发。对吡啶衍生物的新型相互作用产物的合成、光谱和结构表征提供了有关分子结构的见解,以及在设计具有特定性质的药物或材料中的潜在应用 (Chernov'yants, Burykin, Starikova, & Erofeev, 2011)。
金属配合物形成
对3,5-二氯-4-(氯甲基)吡啶衍生物的研究还延伸到了无机化学领域,特别是在金属配合物的形成方面。这些配合物具有从催化到材料科学的潜在应用。例如,4-芳基-2,1,3-苯并噻二唑与乙酸钯的环钯化产生了新型二聚配合物,然后转化为单聚吡啶、氯配位的环金属配合物,突显了其在创造具有潜在催化和电子材料应用的复杂无机结构中的用途 (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011)。
安全和危害
The safety and hazards associated with “3,5-Dichloro-4-(chloromethyl)pyridine” include the need to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
作用机制
Target of Action
It’s known that this compound is used as a chemical intermediate in the synthesis of various agrochemical and pharmaceutical products .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
生化分析
Biochemical Properties
3,5-Dichloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of specific metabolic reactions . Additionally, 3,5-Dichloro-4-(chloromethyl)pyridine can bind to proteins, altering their structure and function, which can have downstream effects on cellular activities.
Cellular Effects
The effects of 3,5-Dichloro-4-(chloromethyl)pyridine on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,5-Dichloro-4-(chloromethyl)pyridine can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3,5-Dichloro-4-(chloromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, preventing their normal function. This inhibition can lead to the accumulation of substrates and a decrease in the production of specific metabolites . Additionally, 3,5-Dichloro-4-(chloromethyl)pyridine can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of 3,5-Dichloro-4-(chloromethyl)pyridine can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-4-(chloromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable response. Additionally, high doses of 3,5-Dichloro-4-(chloromethyl)pyridine can be toxic, leading to adverse effects such as liver damage and oxidative stress.
Metabolic Pathways
3,5-Dichloro-4-(chloromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites. Additionally, 3,5-Dichloro-4-(chloromethyl)pyridine can influence the production of reactive oxygen species, which can have downstream effects on cellular redox balance and signaling pathways.
Transport and Distribution
The transport and distribution of 3,5-Dichloro-4-(chloromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation. The distribution of 3,5-Dichloro-4-(chloromethyl)pyridine within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
3,5-Dichloro-4-(chloromethyl)pyridine is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals play a crucial role in directing 3,5-Dichloro-4-(chloromethyl)pyridine to these compartments, influencing its activity and function.
属性
IUPAC Name |
3,5-dichloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWUDUWNRNXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

